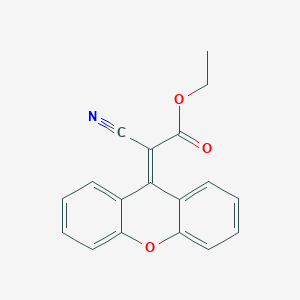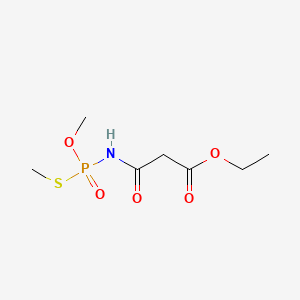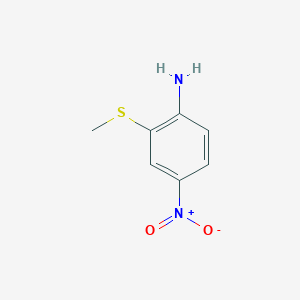
2-(Methylsulfanyl)-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-4-nitroaniline is an organic compound that features both a nitro group and a methylsulfanyl group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-nitroaniline typically involves the nitration of 2-(Methylsulfanyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-4-nitroaniline can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of 2-(Methylsulfanyl)-4-phenylenediamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(Methylsulfanyl)-4-nitroaniline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)-4-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the methylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylsulfanyl)aniline: Lacks the nitro group, making it less reactive in certain chemical transformations.
4-Nitroaniline: Lacks the methylsulfanyl group, affecting its solubility and reactivity profile.
2-(Methylsulfanyl)-5-nitroaniline: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.
Uniqueness
2-(Methylsulfanyl)-4-nitroaniline is unique due to the presence of both the nitro and methylsulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of compounds with specific properties and activities.
Propriétés
Numéro CAS |
69373-39-3 |
|---|---|
Formule moléculaire |
C7H8N2O2S |
Poids moléculaire |
184.22 g/mol |
Nom IUPAC |
2-methylsulfanyl-4-nitroaniline |
InChI |
InChI=1S/C7H8N2O2S/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3 |
Clé InChI |
XGKPTUGEOCZLIW-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)
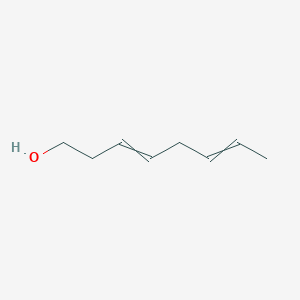

![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)

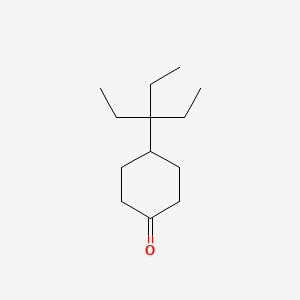
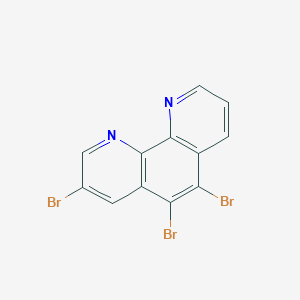
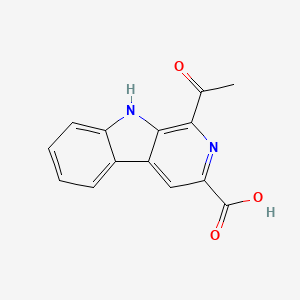
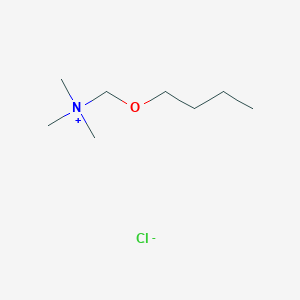
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)

